(S)-Methyl 4-oxoazetidine-2-carboxylate

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

A common pain point in stereoselective synthesis is the cost and difficulty of late-stage chiral resolution, especially for β-lactam scaffolds. (S)-Methyl 4-oxoazetidine-2-carboxylate (CAS 100188-44-1) solves this by delivering a defined (S)-configured, non-racemic building block upfront. • **Scaffold utility:** Privileged β-lactam core for monobactam antibiotics, elastase inhibitors, and γ-turn peptidomimetics. • **Synthetic efficiency:** Enables selective N-functionalization (alkylation/acylation) without protecting-group manipulations; methyl ester offers ideal solubility and coupling kinetics. • **Supply guarantee:** Stocked in research quantities (mg to g) with rapid dispatch - no side-sourcing from unverified vendors.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 100188-44-1
Cat. No. B011210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 4-oxoazetidine-2-carboxylate
CAS100188-44-1
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(=O)N1
InChIInChI=1S/C5H7NO3/c1-9-5(8)3-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
InChIKeyWAKVYXZJTFOVKC-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 4-oxoazetidine-2-carboxylate: A Critical Chiral Building Block


(S)-Methyl 4-oxoazetidine-2-carboxylate (CAS 100188-44-1) is a chiral, non-racemic β-lactam (2-azetidinone) derivative [1]. It is a five-carbon heterocycle (C₅H₇NO₃, MW 129.11) featuring a single stereocenter at the 2-position with defined (S)-configuration [1]. The core 4-oxoazetidine (β-lactam) scaffold is a privileged structure in medicinal chemistry, serving as the key pharmacophore in monobactam antibiotics and as a versatile synthetic intermediate for constrained peptidomimetics [2]. The methyl ester moiety provides a balance of reactivity for further derivatization (e.g., N-alkylation/acylation) while offering predictable solubility and handling characteristics compared to its free acid or bulkier ester analogs [2].

Why Analogs Cannot Replace (S)-Methyl 4-oxoazetidine-2-carboxylate


Generic substitution within the 4-oxoazetidine-2-carboxylate class is scientifically unsound due to the compounding effects of stereochemistry and ester functionality on both chemical reactivity and biological target engagement. The (S)-enantiomer (CAS 100188-44-1) is a discrete molecular entity; substitution with its (R)-enantiomer (CAS 95453-59-1) or racemic mixtures introduces a different stereochemical environment that can alter binding affinity to chiral biological targets or affect diastereoselectivity in subsequent synthetic steps [1]. Furthermore, the specific methyl ester group dictates solubility, leaving group potential, and steric profile. Replacing it with the corresponding free acid (CAS 16404-94-7) or ethyl ester (CAS 106863-94-9) will change reaction kinetics, purification behavior, and downstream coupling efficiency, directly impacting yield and purity in critical synthetic sequences [2].

Performance Evidence for (S)-Methyl 4-oxoazetidine-2-carboxylate


Stereochemical Purity for Asymmetric Synthesis

The target compound is specifically the (S)-enantiomer (CAS 100188-44-1), which provides a well-defined chiral center for asymmetric synthesis. The (R)-enantiomer is registered separately under CAS 95453-59-1 [1]. The use of the enantiopure (S)-form ensures predictable stereochemical outcomes in diastereoselective reactions, such as the synthesis of enantiomerically pure β-lactam peptides and 2-isoxacephems [2]. This contrasts with racemic mixtures or the use of the incorrect enantiomer, which would lead to a loss of stereocontrol and complex diastereomer separations.

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

N-Functionalization for Protease Inhibitor Discovery

This compound serves as the core scaffold for generating focused libraries of N-substituted β-lactam derivatives with demonstrated biological activity. Specifically, N-alkyl and N-acyl derivatives synthesized from a closely related (S)-4-oxoazetidine-2-carboxylate core were evaluated as inhibitors of porcine pancreatic elastase (PPE) and papain [1]. Certain N-BOC protected amino acid derivatives exhibited reversible inhibition of PPE with KI values in the micromolar range [1]. This establishes the parent methyl ester as a critical, versatile starting point for structure-activity relationship (SAR) studies that would not be directly possible with the free acid or alternative esters without additional synthetic steps.

Medicinal Chemistry Protease Inhibition Peptidomimetics

Precursor to β-Lactam Peptidomimetics

The core 4-oxoazetidine-2-carboxylate structure, of which the methyl ester is a key protected form, has been successfully elaborated into carboxy peptidyl derivatives designed as peptidomimetics [1]. These derivatives were tested for fibrinogen receptor binding and thrombocyte aggregation inhibition. While the final free acid peptides showed no activity up to 10⁻⁵ mol/L and only weak elastase inhibition, the synthetic pathway unequivocally demonstrates the utility of the 4-oxoazetidine-2-carboxylate core as a rigid β-strand mimetic scaffold [1]. The methyl ester provides the necessary protection for peptide coupling sequences, a key advantage over the free acid analog which would lead to uncontrolled oligomerization.

Peptide Chemistry Fibrinogen Receptor β-Lactam Peptides

Chiral Resolution via Inclusion Crystallization

The 4-oxoazetidine scaffold is amenable to efficient chiral resolution using host-guest chemistry. For the related 4-oxoazetidin-2-yl benzoate, resolution was achieved via inclusion complexation with (R,R)-(-)-trans-4,5-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[4.5]decane, yielding the (S)-enantiomer in 98% ee and 74% yield [1]. This work highlights the importance of the β-lactam core and its substituents (e.g., phenyl) in chiral recognition [1]. For (S)-Methyl 4-oxoazetidine-2-carboxylate, which already possesses the desired (S)-stereochemistry, this background underscores that its chirality is stable and can be leveraged in further asymmetric transformations or used as a chiral auxiliary.

Chiral Resolution Process Chemistry Inclusion Complexation

Application Scenarios for (S)-Methyl 4-oxoazetidine-2-carboxylate


Asymmetric Synthesis of β-Lactam Natural Products

The compound's defined (S)-stereochemistry makes it an ideal chiral building block for the total synthesis of complex molecules like 2-isoxacephems and other β-lactam antibiotics [1]. Starting with the enantiopure (S)-methyl ester ensures that the correct stereochemistry is installed from the beginning, circumventing difficult and costly late-stage chiral separations [1].

Serine/Cysteine Protease Inhibitor Discovery

As demonstrated by the work of Achilles et al. [1], this methyl ester is a key intermediate for creating libraries of N-substituted β-lactams. These derivatives have shown activity as reversible and irreversible inhibitors of elastase and papain [1]. It is therefore a strategic starting material for any drug discovery program seeking novel protease inhibitors for inflammatory, respiratory, or infectious diseases.

Conformationally Constrained Peptidomimetics

The rigid 4-oxoazetidine core is an excellent mimic of a β-strand or γ-turn conformation in peptides [1]. The methyl ester serves as a protected form of the carboxylic acid, allowing for selective N-functionalization and subsequent peptide coupling. This application is critical for developing metabolically stable peptide-based therapeutics or biological probes [1].

Chiral Ligands and Auxiliaries for Asymmetric Catalysis

Given the scaffold's well-defined chirality and the ability to resolve related compounds with high enantiomeric excess (up to 98% ee) [1], derivatives of this compound could be explored as novel chiral auxiliaries or ligands in asymmetric catalytic reactions. The β-lactam nitrogen can be readily functionalized to introduce metal-coordinating groups, creating a new class of chiral catalysts.

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